4-己炔酸,2-氨基-

描述

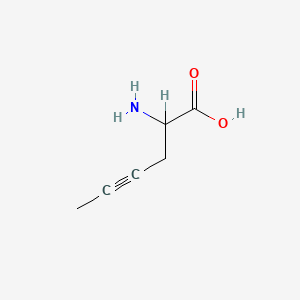

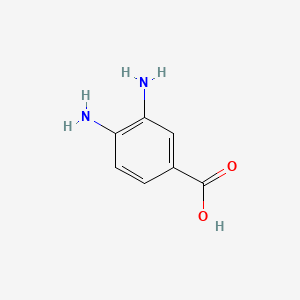

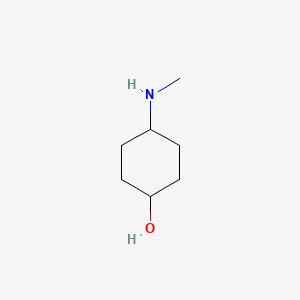

“4-Hexynoic acid, 2-amino-” is also known as “®-2-aminohex-4-ynoic acid”. It has a CAS Number of 346707-82-2 and a molecular weight of 127.14 . It is an acetylated amino acid .

Synthesis Analysis

The synthesis of amino acids can be achieved through various methods. For instance, the amidomalonate synthesis involves the abstraction of a proton from the alpha carbon, which is then alkylated with an alkyl halide . Another method involves the reductive amination of an α-keto acid .

Molecular Structure Analysis

The molecular formula of “4-Hexynoic acid, 2-amino-” is C6H9NO2 . The compound belongs to the class of organic compounds known as gamma amino acids and derivatives .

Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H2O) .

科学研究应用

药理应用和生物活性

- 酚酸研究:对对香豆酸等化合物的研究探索了其广泛的生物活性,包括抗氧化、抗癌、抗微生物、抗病毒、抗炎和其他治疗效果。对酚酸的这些见解可能与理解结构相关化合物的生物活性有关,包括 4-己炔酸,2-氨基- (Pei 等人,2016).

环境影响和毒理学

- 除草剂毒性分析:对 2,4-二氯苯氧乙酸 (2,4-D) 等除草剂的研究提供了对环境毒性和化学化合物对生态系统影响的见解。此类研究对于理解化学品使用的更广泛影响至关重要,并且可能类似于评估 4-己炔酸,2-氨基- (Zuanazzi 等人,2020) 的环境影响。

生物医学研究和聚合物应用

- 用于生物医学应用的聚(氨基酸):对基于氨基酸(如 L-赖氨酸和 L-谷氨酸)的聚合物的研究突出了它们在药物递送系统、抗病毒化合物和非病毒基因递送载体中的潜力。这些发现强调了基于氨基酸的聚合物在医疗和治疗应用中的多功能性,这可能扩展到衍生物,如 4-己炔酸,2-氨基- (Thompson & Scholz,2021).

作用机制

Target of Action

The primary target of 2-aminohex-4-ynoic acid, also known as γ-Acetylenic-GABA or 4-aminohex-5-ynoic acid, is the enzyme 4-aminobutyrate transaminase (GABA-T) . This enzyme plays a crucial role in the conversion of γ-aminobutyric acid (GABA) to L-glutamate .

Mode of Action

2-Aminohex-4-ynoic acid acts as a potent and irreversible inhibitor of GABA-T . By inhibiting this enzyme, the conversion of GABA to L-glutamate is halted. This leads to an elevation of GABA levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by 2-aminohex-4-ynoic acid is the GABA shunt , a series of reactions that bypass the second step of the TCA cycle. The inhibition of GABA-T disrupts this pathway, leading to an increase in GABA levels and a decrease in L-glutamate levels .

Result of Action

The increase in GABA levels in the brain due to the action of 2-aminohex-4-ynoic acid can have several effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels can lead to enhanced inhibitory signaling. This has been associated with potential uses in the treatment of conditions like seizures and tardive dyskinesia .

安全和危害

属性

IUPAC Name |

2-aminohex-4-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGCMRALYSYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276681, DTXSID40966959 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hexynoic acid, 2-amino- | |

CAS RN |

52523-53-2, 29834-75-1 | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexynoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminohex-4-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 2-Amino-4-hexynoic acid (AHA)?

A1: 2-Amino-4-hexynoic acid acts as an inhibitor of the enzyme ATP:L-methionine S-adenosyltransferase (MAT). [, , , , ] This enzyme catalyzes the formation of S-adenosyl-L-methionine (SAM) from L-methionine and ATP. By inhibiting MAT, AHA ultimately reduces the levels of SAM in various tissues. []

Q2: Why is the inhibition of SAM synthesis significant?

A2: SAM is a crucial methyl donor involved in numerous cellular processes, including DNA methylation, polyamine biosynthesis, and ethylene biosynthesis in plants. [, ] Therefore, reducing SAM levels via AHA can impact these processes.

Q3: How does the structure of AHA contribute to its inhibitory activity against MAT?

A3: AHA's structure closely resembles an extended conformation of L-methionine, the natural substrate of MAT. [, ] This structural similarity allows AHA to bind to the active site of MAT and compete with L-methionine, leading to enzyme inhibition. The presence of the alkyne group and specific stereochemistry are crucial for its activity. [, ]

Q4: Are there differences in AHA's inhibitory potency across different species?

A4: Yes, research indicates variations in AHA's inhibitory potency depending on the source of the MAT enzyme. For instance, (Z)-L-2-Amino-5-chloro-trans-4-hexenoic acid, a derivative of AHA, shows a higher affinity for rat liver MAT compared to MAT enzymes from yeast or E. coli. []

Q5: Are there any activating effects observed with AHA on MAT?

A6: Interestingly, low concentrations of AHA demonstrate an activating effect on rat and mouse liver MAT, unlike MAT from other tissues or species. [] This activation occurs at low L-methionine concentrations and diminishes with increasing L-methionine levels, suggesting a complex regulatory mechanism. []

Q6: Has AHA been used in any specific research applications?

A7: AHA serves as a valuable tool to investigate ethylene biosynthesis in plants. [] Additionally, due to its structural similarity to norleucine, researchers have utilized AHA as a precursor for synthesizing tritium-labeled peptides for various biological assays. [, ] For instance, tritium-labeled Boc-[Nle11]-substance P5-11 and [3H]-Boc-[Nle28, 31]-CCK27–33 have been synthesized using AHA derivatives. [, ]

Q7: Is 2-Amino-4-hexynoic acid found naturally?

A8: Yes, 2-Amino-4-hexynoic acid has been isolated from the fruiting bodies of the mushroom Tricholomopsis rutilans. [] It's also found in another mushroom, Amanita miculifera, alongside related amino acids like (2R)-2-amino-6-hydroxy-4-hexynoic acid and 2-amino-5-chloro-5-hexenoic acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione](/img/structure/B3423374.png)